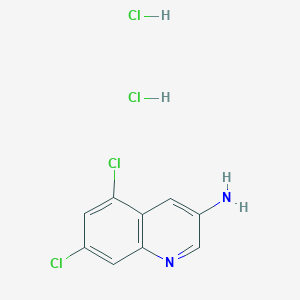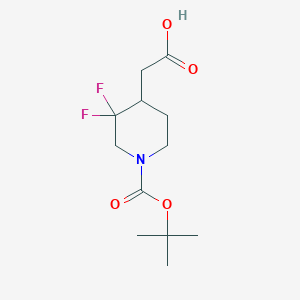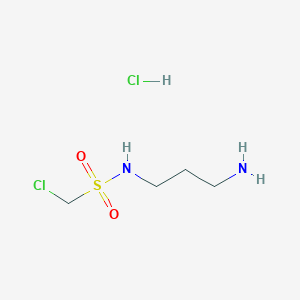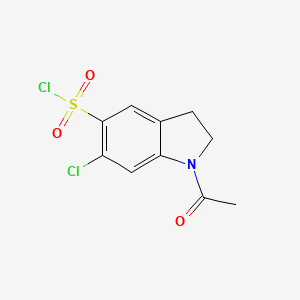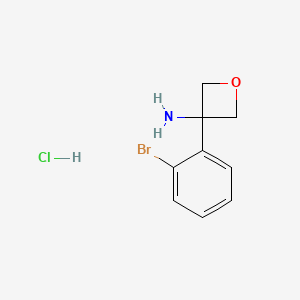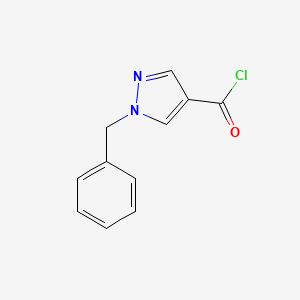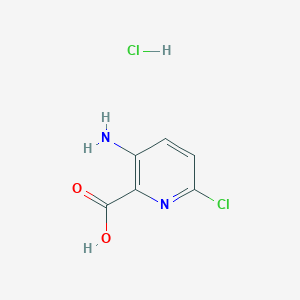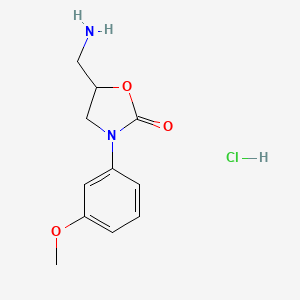
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPO, is an organic compound that is used in a variety of laboratory experiments. It is a white powder with a molecular weight of 301.7 g/mol and a melting point of 132-134°C. AMPO is used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Electrogenerated Chiral Oxazolidinones
Electrochemical transformations have been utilized for the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which serve as precursors to pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This method employs chiral N-acyliminium ions derived from 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, highlighting its importance in the flexible and efficient synthesis of enantiopure compounds with diverse biological and pharmacological activities (Schierle-Arndt et al., 2001).
Synthesis of Isomeric Oxazolidinones
The compound has been used in the synthesis of isomeric 2-oxazolidinones from specific diols, showcasing the compound's versatility in generating structures that are pivotal for the development of novel therapeutic agents. These synthetic pathways underscore the adaptability of 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride in constructing complex molecular architectures (Madesclaire et al., 2007).
Antibiotic Synthesis
A novel synthesis route for the antibiotic Linezolid employs the 5-(aminomethyl)oxazolidin-3-one core derived from the compound , demonstrating its critical role in the production of clinically significant antibiotics. This synthesis emphasizes the compound's utility in generating key pharmacophores with high efficacy and almost quantitative yield, which is crucial for antibiotic development (Greco et al., 2014).
Enzymatic Synthesis of Oxazolidinones
Enzymatic synthesis studies of oxazolidin-2-one, using 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride as a starting point, highlight innovative approaches to synthesizing biologically active molecules. This research explores environmentally friendly and efficient methods to produce oxazolidinones, illustrating the compound's role in sustainable chemical processes (Yadav & Pawar, 2014).
Propriétés
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGDLXCDBIMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



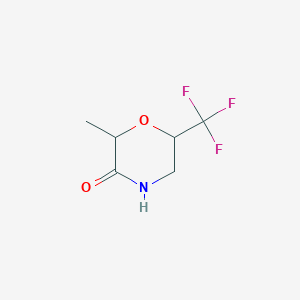
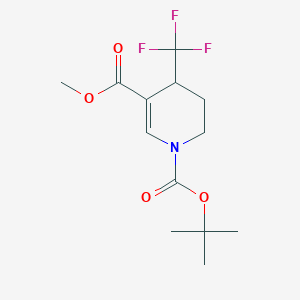
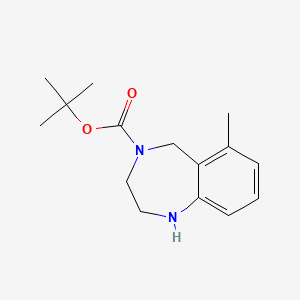
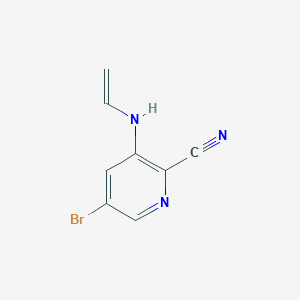
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
